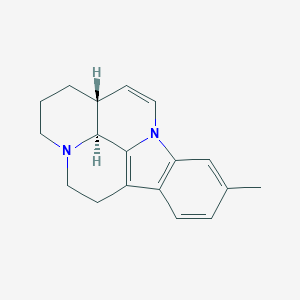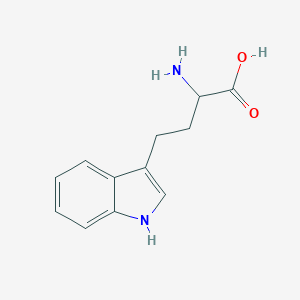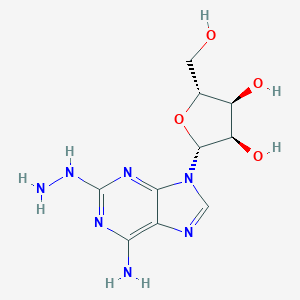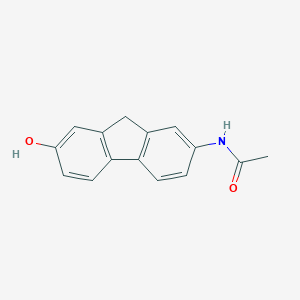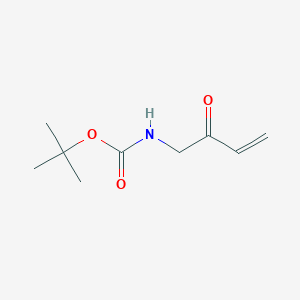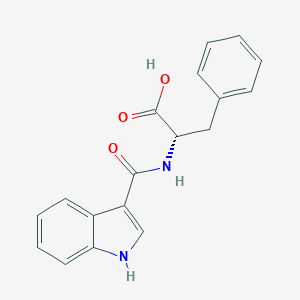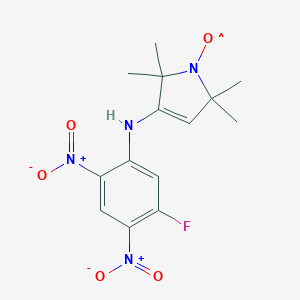
Fdna-SL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Fluoro-2,4-dinitroanilino)-1-oxyl-2,2,5,5-tetramethyl-3-pyrrolidine is a stable free radical compound known for its unique chemical properties. It is commonly used as a spin label in various scientific research applications due to its ability to provide detailed information about molecular environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-2,4-dinitroanilino)-1-oxyl-2,2,5,5-tetramethyl-3-pyrrolidine typically involves the nitration of aniline derivatives followed by fluorination and subsequent reaction with a pyrrolidine derivative. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as recrystallization and chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoro-2,4-dinitroanilino)-1-oxyl-2,2,5,5-tetramethyl-3-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Scientific Research Applications
3-(5-Fluoro-2,4-dinitroanilino)-1-oxyl-2,2,5,5-tetramethyl-3-pyrrolidine is widely used in scientific research due to its stable free radical nature. Some of its applications include:
Chemistry: Used as a spin label to study molecular dynamics and interactions.
Biology: Employed in electron paramagnetic resonance (EPR) spectroscopy to investigate biological systems.
Medicine: Utilized in drug development to understand the behavior of pharmaceutical compounds.
Industry: Applied in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(5-Fluoro-2,4-dinitroanilino)-1-oxyl-2,2,5,5-tetramethyl-3-pyrrolidine involves its ability to act as a spin label. It interacts with molecular targets by forming stable radicals, which can be detected using EPR spectroscopy. This interaction provides valuable information about the molecular environment, including distances and conformational changes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-(5-Fluoro-2,4-dinitroanilino)-1-oxyl-2,2,5,5-tetramethyl-3-pyrrolidine include:
- 3-(5-Fluoro-2,4-dinitroanilino)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy
- 3-(5-Fluoro-2,4-dinitroanilino)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy, free radical
Uniqueness
The uniqueness of 3-(5-Fluoro-2,4-dinitroanilino)-1-oxyl-2,2,5,5-tetramethyl-3-pyrrolidine lies in its specific combination of functional groups, which provide distinct chemical properties and reactivity. Its stable free radical nature makes it particularly valuable for spin labeling and EPR spectroscopy applications .
Properties
InChI |
InChI=1S/C14H16FN4O5/c1-13(2)7-12(14(3,4)19(13)24)16-9-5-8(15)10(17(20)21)6-11(9)18(22)23/h5-7,16H,1-4H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAQUZMMTFGADB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C(N1[O])(C)C)NC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70150102 |
Source


|
| Record name | 3-(5-Fluoro-2,4-dinitroanilino)-1-oxyl-2,2,5,5-tetramethyl-3-pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70150102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112570-97-5 |
Source


|
| Record name | 3-(5-Fluoro-2,4-dinitroanilino)-1-oxyl-2,2,5,5-tetramethyl-3-pyrrolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112570975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(5-Fluoro-2,4-dinitroanilino)-1-oxyl-2,2,5,5-tetramethyl-3-pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70150102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
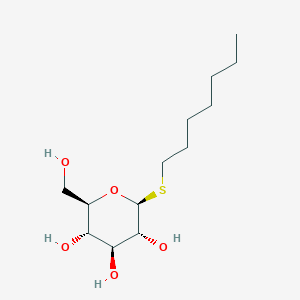
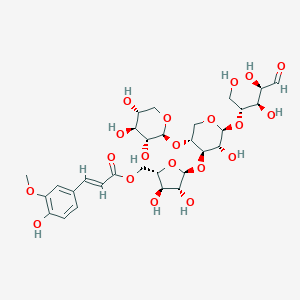
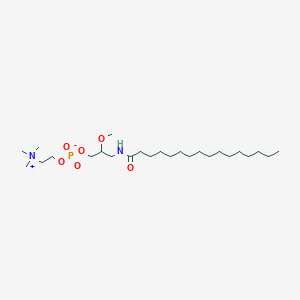
![1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B43788.png)
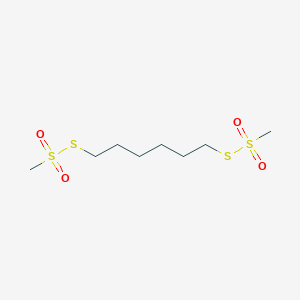
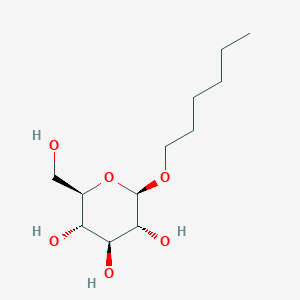
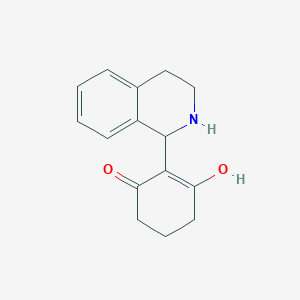
![[4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate](/img/structure/B43794.png)
